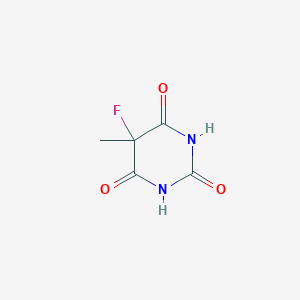
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Fluorinated pyrimidines are of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the introduction of a fluorine atom and a methyl group into the pyrimidine ring. Common synthetic routes may include:
Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction could lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing antiviral or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Generally, fluorinated pyrimidines can inhibit enzymes involved in DNA synthesis or repair, leading to potential anticancer or antiviral effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Methylcytosine: A methylated pyrimidine involved in epigenetic regulation.
Uniqueness
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may offer distinct advantages in terms of stability, selectivity, and potency in various applications.
Propiedades
Número CAS |
83049-84-7 |
|---|---|
Fórmula molecular |
C5H5FN2O3 |
Peso molecular |
160.10 g/mol |
Nombre IUPAC |
5-fluoro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5FN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
Clave InChI |
OLLCTEYXYBJDOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


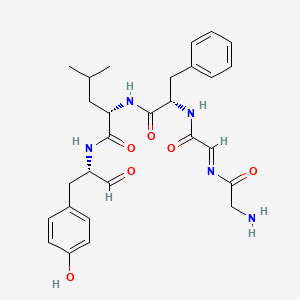

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
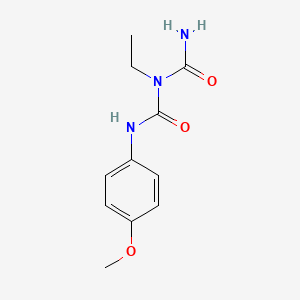
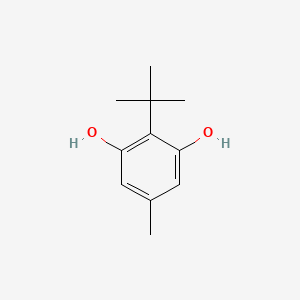

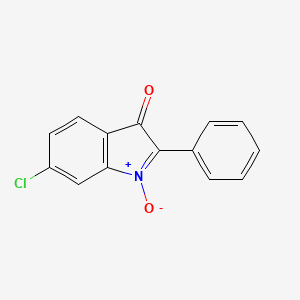
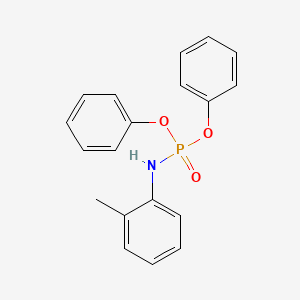



![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)


